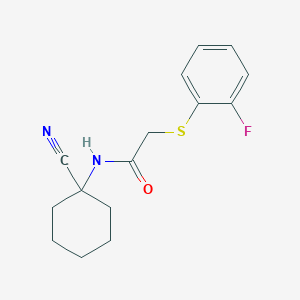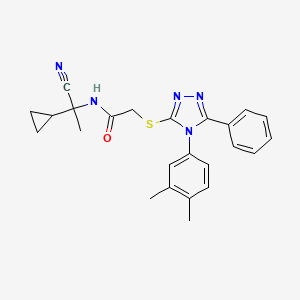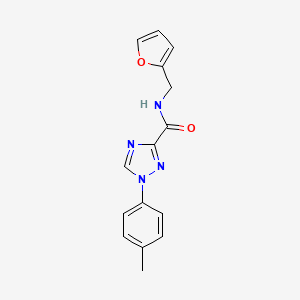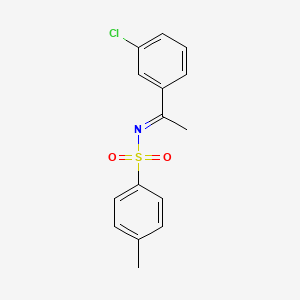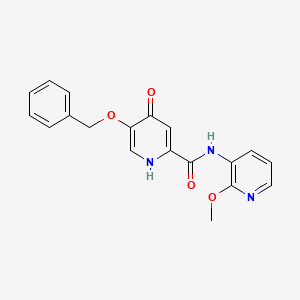
5-(benzyloxy)-4-hydroxy-N-(2-methoxypyridin-3-yl)pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(benzyloxy)-N-(2-methoxy-3-pyridinyl)-4-oxo-1,4-dihydro-2-pyridinecarboxamide is a complex organic compound that features a pyridine ring, a benzyloxy group, and a carboxamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzyloxy)-N-(2-methoxy-3-pyridinyl)-4-oxo-1,4-dihydro-2-pyridinecarboxamide typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a benzyl alcohol reacts with a suitable leaving group on the pyridine ring.
Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly used.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
5-(benzyloxy)-N-(2-methoxy-3-pyridinyl)-4-oxo-1,4-dihydro-2-pyridinecarboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological or inflammatory pathways.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the interactions of pyridine derivatives with biological macromolecules.
作用機序
The mechanism of action of 5-(benzyloxy)-N-(2-methoxy-3-pyridinyl)-4-oxo-1,4-dihydro-2-pyridinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and pyridine groups can facilitate binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
類似化合物との比較
Similar Compounds
2-Methoxy-3-pyridineboronic acid: Shares the pyridine ring and methoxy group but lacks the benzyloxy and carboxamide groups.
Benzothiazole derivatives: Contain similar aromatic structures but differ in the heterocyclic components.
Uniqueness
5-(benzyloxy)-N-(2-methoxy-3-pyridinyl)-4-oxo-1,4-dihydro-2-pyridinecarboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
特性
分子式 |
C19H17N3O4 |
|---|---|
分子量 |
351.4 g/mol |
IUPAC名 |
N-(2-methoxypyridin-3-yl)-4-oxo-5-phenylmethoxy-1H-pyridine-2-carboxamide |
InChI |
InChI=1S/C19H17N3O4/c1-25-19-14(8-5-9-20-19)22-18(24)15-10-16(23)17(11-21-15)26-12-13-6-3-2-4-7-13/h2-11H,12H2,1H3,(H,21,23)(H,22,24) |
InChIキー |
JIJRLSSBXMXARA-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC=N1)NC(=O)C2=CC(=O)C(=CN2)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(3-Methoxy-2-naphthyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366601.png)
![3-[3-(1-Naphthylmethoxy)phenyl]acrylamide](/img/structure/B13366609.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-2H-benzotriazol-5-yl]acetamide](/img/structure/B13366611.png)
![{[4-Chloro-3-(trifluoromethyl)phenyl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13366616.png)
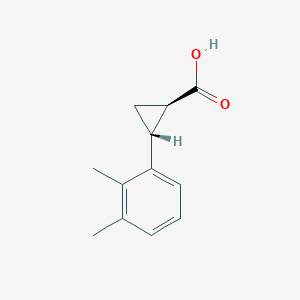

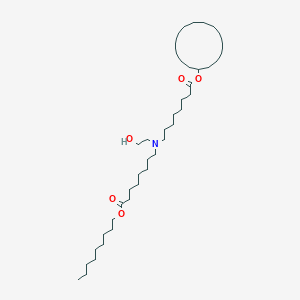
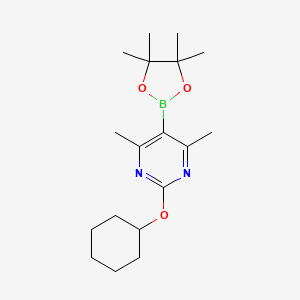
![1-[4-(difluoromethoxy)phenyl]-N-(2,5-dimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13366653.png)
